REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[O:13][c:14]1[cH:15][c:16]2[c:17]([cH:18][c:19]([CH2:21][OH:22])[o:20]2)[cH:23][cH:24]1.[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1.[O:25]=[C:26]1[NH:27][C:28](=[O:29])[c:30]2[cH:31][cH:32][cH:33][cH:34][c:35]21.[OH2:55].[c:36]1([P:37]([c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[c:44]2[cH:45][cH:46][cH:47][cH:48][cH:49]2)[cH:50][cH:51][cH:52][cH:53][cH:54]1>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[O:13][c:14]1[cH:15][c:16]2[c:17]([cH:18][c:19]([CH2:21][N:27]3[C:26](=[O:25])[c:35]4[c:30]([cH:31][cH:32][cH:33][cH:34]4)[C:28]3=[O:29])[o:20]2)[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc2ccc(OCc3ccccc3)cc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1Cc1cc2ccc(OCc3ccccc3)cc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |